TH5427

NUDT5 inhibition Malachite green assay Biochemical potency

TH5427 is a potent NUDT5 inhibitor (IC₅₀=29 nM) optimized via CETSA to prioritize cellular target engagement over mere biochemical potency. Unlike close analogs (TH5423/TH5424) that require 10-fold higher doses, TH5427 ensures robust, reliable target modulation at low µM concentrations. Procure this research-use compound to achieve consistent, reproducible inhibition of NUDT5-dependent nuclear ATP synthesis and hormone signaling in breast cancer models.

Molecular Formula C20H20Cl2N8O3
Molecular Weight 491.3 g/mol
Cat. No. B10814308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH5427
Molecular FormulaC20H20Cl2N8O3
Molecular Weight491.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C20H20Cl2N8O3/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11/h3-4,9,23H,5-8,10H2,1-2H3
InChIKeyQXCXMVYVUHVFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH5427: A Potent and Selective NUDT5 Inhibitor for Studying ADP-Ribose Metabolism and Hormone-Dependent Breast Cancer


TH5427 is a small-molecule nudix hydrolase 5 (NUDT5) inhibitor with a reported biochemical IC₅₀ of 29 nM [1]. It belongs to a class of targeted inhibitors developed to probe the role of NUDT5 in ADP-ribose metabolism and hormone-dependent gene regulation [1]. TH5427 has been shown to engage NUDT5 in intact cells and block progestin-dependent, PAR-derived nuclear ATP synthesis in breast cancer models [1].

Why TH5427 Is Not Interchangeable with Generic NUDT5 Inhibitors: Evidence-Based Differentiation


While several compounds exhibit in vitro NUDT5 inhibition, TH5427 was specifically optimized through a cellular thermal shift assay (CETSA)-guided medicinal chemistry campaign to prioritize target engagement in live cells, not just biochemical potency [1]. Close structural analogs like TH5423 and TH5424, despite nanomolar biochemical IC₅₀ values, demonstrate significantly weaker cellular target engagement and require 10-fold higher concentrations to achieve comparable functional effects [1]. Substituting TH5427 with these or other less-validated NUDT5 inhibitors risks unreliable target modulation and data inconsistency in critical experiments.

Quantitative Differentiation of TH5427: Head-to-Head Performance Data for Informed Procurement


Biochemical Potency: TH5427 Exhibits the Lowest IC₅₀ Among Lead NUDT5 Inhibitors

In a direct head-to-head comparison, TH5427 demonstrated superior biochemical potency against NUDT5 compared to its closest analogs TH5423 and TH5424. The IC₅₀ value for TH5427 was 29 nM, while TH5423 and TH5424 exhibited IC₅₀ values of 54 nM and 39 nM, respectively [1].

NUDT5 inhibition Malachite green assay Biochemical potency

Cellular Target Engagement: TH5427 Stabilizes NUDT5 in Intact Cells at Lower Concentrations Than Analogs

Using isothermal dose-response fingerprint CETSA (ITDRF-CETSA) in intact HL-60 cells, TH5427 stabilized NUDT5 with an apparent EC₅₀ of 2.1 µM. In contrast, the closely related analogs TH5423 and TH5424 required much higher concentrations to achieve comparable target engagement [1].

Cellular target engagement CETSA Isothermal dose-response fingerprint

Isoform Selectivity: TH5427 Demonstrates 690-Fold Selectivity for NUDT5 Over MTH1

TH5427 was screened against a panel of NUDIX enzymes and displayed exceptional selectivity for NUDT5. The IC₅₀ for MTH1 (NUDT1), the closest off-target, was 20 µM, compared to 29 nM for NUDT5, resulting in an apparent 690-fold selectivity in vitro [1]. This selectivity was further confirmed by CETSA, where 20 µM TH5427 produced no thermal shift of MTH1 [1].

Selectivity NUDIX hydrolase MTH1

In Vivo Efficacy: TH5427 Suppresses TNBC Tumor Growth in a Xenograft Model

In a triple-negative breast cancer (TNBC) xenograft model, treatment with TH5427 significantly suppressed in vivo tumor growth. While a direct head-to-head comparison with other NUDT5 inhibitors is not available in this study, the data demonstrate that TH5427 achieves a meaningful therapeutic effect in a disease-relevant animal model, supporting its utility for translational research [1].

Triple-negative breast cancer Xenograft In vivo efficacy

Optimal Use Cases for TH5427: Where Its Differentiated Profile Delivers Scientific Value


Investigating NUDT5-Dependent ADP-Ribose Metabolism and Nuclear ATP Synthesis

Researchers studying the role of NUDT5 in ADP-ribose metabolism and progestin-dependent nuclear ATP synthesis should utilize TH5427 due to its validated biochemical potency (IC₅₀ = 29 nM) and demonstrated ability to inhibit ATP synthesis from 32P-PAR in vitro [1]. Its high selectivity (690-fold over MTH1) ensures that observed effects are NUDT5-specific [1].

Validating NUDT5 as a Target in Hormone-Dependent Breast Cancer Models

For studies in T47D breast adenocarcinoma cells or similar hormone-responsive models, TH5427 is the preferred chemical probe. It effectively blocks progestin-dependent gene regulation and proliferation at low micromolar concentrations (1.5 µM), while less optimized analogs TH5423 and TH5424 require 10-fold higher doses to achieve comparable effects [1].

Preclinical Target Validation in Triple-Negative Breast Cancer (TNBC) Xenografts

Scientists exploring NUDT5 as a therapeutic target in TNBC should employ TH5427 for in vivo studies, as it has been shown to suppress tumor growth in TNBC xenograft models [2]. The compound's superior cellular target engagement (ITDRF-CETSA EC₅₀ = 2.1 µM) provides a strong rationale for its use in animal models where robust target modulation is essential [1].

Combination Therapy Studies with Doxorubicin or PARP Inhibitors

In vitro studies have demonstrated that TH5427 exhibits synergistic effects when combined with doxorubicin and PARP inhibitors in suppressing TNBC growth [2]. Researchers investigating combination strategies to overcome therapeutic resistance in TNBC can leverage this evidence to design rational combination experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH5427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.